![molecular formula C28H18ClN5O2S3 B2565903 2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-87-7](/img/structure/B2565903.png)
2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
Scientific Research Applications
Glutaminase Inhibition
A study explored the synthesis and pharmacological evaluation of analogs similar to "2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide," focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research highlighted the therapeutic potential of GLS inhibition in treating cancer, where certain analogs showed comparable potency to BPTES, with improvements in aqueous solubility and efficacy in inhibiting tumor growth in both in vitro and mouse xenograft models (Shukla et al., 2012).
Antitumor Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, which share a core structural motif with the query compound, evaluated their antitumor activity against human breast adenocarcinoma cell lines. Among the new derivatives synthesized, one specifically demonstrated significant activity, indicating the potential utility of these compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Another study focused on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. This research aimed to develop new compounds with moderate to good activity against both gram-positive and gram-negative bacteria, indicating the importance of structural and physicochemical parameters in enhancing antimicrobial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Structural Characterization
Studies also include the structural characterization of compounds closely related to the query molecule. For example, research on the crystal structures of certain N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular geometry and intermolecular interactions, contributing to the understanding of how structural features may influence biological activity (Boechat et al., 2011).
Safety And Hazards
As this compound is intended for research use only, it should be handled with care. Always follow standard laboratory safety procedures when handling this compound.
Future Directions
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(39-33-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCSAOJVILKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
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